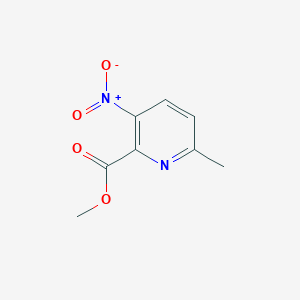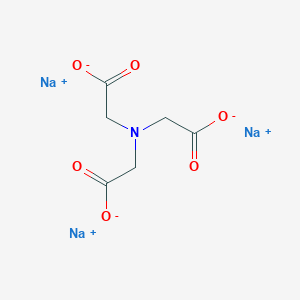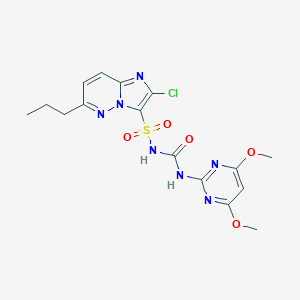
Methyl 6-methyl-3-nitropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-3-nitropyridine-2-carboxylate is a chemical compound that belongs to the family of pyridine derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of Methyl 6-methyl-3-nitropyridine-2-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX, Methyl 6-methyl-3-nitropyridine-2-carboxylate may reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-methyl-3-nitropyridine-2-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to exhibit antitumor activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-methyl-3-nitropyridine-2-carboxylate in lab experiments is its potential as a lead compound for the development of new anti-inflammatory, analgesic, and anticancer agents. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 6-methyl-3-nitropyridine-2-carboxylate. One direction is the investigation of its potential as a lead compound for the development of new anti-inflammatory, analgesic, and anticancer agents. Another direction is the study of its mechanism of action and biochemical and physiological effects. Additionally, the development of new synthesis methods for this compound may lead to improved purity and yield. Finally, the study of the structure-activity relationship of Methyl 6-methyl-3-nitropyridine-2-carboxylate may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of Methyl 6-methyl-3-nitropyridine-2-carboxylate can be achieved through the reaction of 6-methyl-3-nitropyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This reaction results in the formation of Methyl 6-methyl-3-nitropyridine-2-carboxylate as the main product. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-3-nitropyridine-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and analgesic properties. This compound has also been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
139004-85-6 |
|---|---|
Nombre del producto |
Methyl 6-methyl-3-nitropyridine-2-carboxylate |
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
methyl 6-methyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)7(9-5)8(11)14-2/h3-4H,1-2H3 |
Clave InChI |
AYXHLQANFYMOTP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC |
Sinónimos |
2-Pyridinecarboxylicacid,6-methyl-3-nitro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















